Lopirazepam - 42863-81-0

Lopirazepam

Catalog Number: EVT-273693
CAS Number: 42863-81-0
Molecular Formula: C14H9Cl2N3O2
Molecular Weight: 322.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lopirazepam is discontinued (DEA controlled substance). It is a short-acting benzodiazepine analog of the pyridodiazepine type (specifically, the pyridodiazepine analog of lorazepam) with anxiolytic and hypnotic properties.
Source and Classification

Lopirazepam is synthesized from various precursors through chemical reactions involving benzodiazepine derivatives. It is classified as a psychoactive drug, specifically an anxiolytic agent, which means it is primarily used to alleviate anxiety. Benzodiazepines like Lopirazepam act on the central nervous system by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, muscle relaxant, and anticonvulsant effects.

Synthesis Analysis

The synthesis of Lopirazepam can be achieved through several methods, often involving multi-step organic reactions. A notable method includes:

  1. Initial Reaction: The process begins with the reaction of a ketone base material with glacial acetic acid and potassium acetate under heat.
  2. Cyclization: Following the initial reaction, a cyclization step occurs to form the benzodiazepine ring.
  3. Oxidation: The intermediate product undergoes oxidation to form Lopirazepam.
  4. Purification: The final product is purified through crystallization techniques to achieve high purity levels, typically above 98% .

In continuous flow synthesis methods, a five-step process has been developed that includes N-acylation, diazepine ring closure, imine N-oxidation, and other transformations . This method allows for better control over reaction conditions and yields.

Molecular Structure Analysis

Lopirazepam features a complex molecular structure characterized by:

  • Core Structure: The compound contains a 1,4-benzodiazepine ring system, which is essential for its biological activity.
  • Functional Groups: It possesses a chloro group at the 7-position and a hydroxyl group at the 3-position of the benzodiazepine ring.
  • Chemical Formula: Its molecular formula is C15H12ClN3O2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

The molecular weight of Lopirazepam is approximately 299.73 g/mol. Its structural configuration allows it to interact effectively with GABA receptors in the brain .

Chemical Reactions Analysis

Lopirazepam can undergo various chemical reactions typical of benzodiazepines:

  1. Acylation Reactions: These are crucial in forming the benzodiazepine structure from simpler precursors.
  2. Oxidation Reactions: These reactions convert specific functional groups within the molecule to enhance its pharmacological properties.
  3. Hydrolysis: This reaction can occur under acidic or basic conditions, affecting the stability and solubility of the compound.

The reactions are typically characterized by specific parameters such as temperature control (often maintained between 60-80 °C) and pH adjustments using acids or bases during purification steps .

Mechanism of Action

Lopirazepam exerts its pharmacological effects primarily through modulation of GABA-A receptors in the central nervous system:

  • GABA Enhancement: By binding to specific sites on these receptors, Lopirazepam increases the frequency of chloride channel opening events triggered by GABA.
  • Neurotransmitter Inhibition: This action leads to increased inhibitory neurotransmission, resulting in anxiolytic effects that help reduce anxiety and induce sedation.

Research indicates that Lopirazepam has a rapid onset of action due to its lipophilicity, allowing it to cross the blood-brain barrier effectively .

Physical and Chemical Properties Analysis

Lopirazepam exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges between 166-168 °C.
  • Solubility: It is soluble in organic solvents like ethanol and slightly soluble in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its formulation into pharmaceutical products .

Applications

Lopirazepam's primary applications include:

  • Anxiolytic Treatment: It is widely prescribed for managing anxiety disorders due to its effectiveness in reducing symptoms.
  • Sedative Use: The compound is also utilized as a sedative before surgical procedures or diagnostic tests.
  • Anticonvulsant Properties: Similar to other benzodiazepines, Lopirazepam may be used in treating seizure disorders.

Research continues into optimizing its synthesis and exploring additional therapeutic applications within psychiatry and neurology .

Synthesis and Manufacturing Innovations

Industrial-Scale Synthesis Pathways for Benzodiazepine Derivatives

The industrial synthesis of lorazepam (7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one) involves sophisticated multi-step processes optimized for yield, purity, and efficiency. Modern routes typically commence with (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone as the key precursor. In one advanced method, this intermediate undergoes acylation with chloroacetyl chloride to yield 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, followed by cyclization using hexamethylenetetramine (urotropine) to form the benzodiazepine core [5]. A critical innovation involves the Polonovski rearrangement step, where the N-oxide intermediate (7-chloro-5-(2'-chlorphenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide) is acetylated with acetic anhydride, thermally rearranged, and hydrolyzed to yield lorazepam [2] [6]. Chinese patent CN110776473A significantly refines this process by employing hydrogen peroxide (H₂O₂) in acetone under controlled temperatures (0-5°C) for the oxidation step, achieving higher regioselectivity and reduced byproduct formation compared to traditional peracid oxidations [4]. Post-reaction processing utilizes ethyl acetate/ethanol mixtures for crystallization, yielding pharmaceutical-grade lorazepam with >99.5% purity confirmed by HPLC [1].

Table 1: Key Intermediates in Lorazepam Synthesis

IntermediateChemical Formula/Key DescriptorFunction in Pathway
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanoneC₁₃H₉Cl₂NOBenzodiazepine precursor
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideC₁₅H₁₀Cl₃NO₂Acylated intermediate
7-Chloro-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one N-oxideC₁₅H₁₀Cl₂N₂O₂Polonovski rearrangement substrate
7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorphenyl)-2H-benzodiazepin-2-oneC₁₇H₁₂Cl₂N₂O₃Acetoxylated intermediate

Recent process intensification focuses on catalytic optimization and solvent reduction. For instance, CN112028844A replaces toxic chlorinated solvents (e.g., dichloromethane) with polar aprotic solvents like dimethylacetamide (DMA) during acylation, enhancing reaction kinetics while facilitating solvent recovery [5]. Additionally, in situ quenching of hydrogen peroxide with sodium bisulfite minimizes oxidative degradation products during workup [4].

Metabolic Engineering of Lorazepam’s Inactive Glucuronide Metabolites

Lorazepam undergoes extensive hepatic metabolism (~75% of oral dose) via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation at its 3-hydroxy group, forming the inactive lorazepam-O-glucuronide [2] [3]. This conjugation is highly stereoselective: Human liver microsomes (HLMs) glucuronidate S-lorazepam primarily via UGT2B15, while R-lorazepam is glucuronidated by UGT1A3 and UGT2B7 [3]. Kinetic parameters differ markedly between enantiomers:

  • S-lorazepam: Km = 142 μM, Vmax = 1.8 nmol/min/mg protein (UGT2B15-dominated)
  • R-lorazepam: Km = 89 μM, Vmax = 3.1 nmol/min/mg protein (UGT1A3/2B7-dominated) [3]

Table 2: Enzymatic Kinetics of Lorazepam Glucuronidation

EnzymeEnantiomer SelectivityKm (μM)Vmax (nmol/min/mg)Inhibitors
UGT2B15S-lorazepam142 ± 211.8 ± 0.2Fluconazole, valproic acid
UGT1A3R-lorazepam89 ± 143.1 ± 0.3Ketoconazole, codeine
UGT2B7R-lorazepam217 ± 334.5 ± 0.6Zidovudine, morphine

Metabolic engineering leverages this specificity for drug-drug interaction (DDI) prediction. Studies demonstrate that valproic acid (UGT2B15 inhibitor) reduces S-lorazepam clearance by 40% in vitro, while codeine (UGT1A3 inhibitor) impairs R-lorazepam metabolism [3]. To produce analytical standards of glucuronide epimers, enzyme-assisted synthesis using swine liver microsomes incubated with UDP-glucuronic acid (UDPGA) yields multi-milligram quantities of pure diastereomers after preparative HPLC purification [7]. These epimers enable precise quantification of metabolic profiles in clinical samples without derivatization.

Green Chemistry Approaches to Reduce Byproducts in Lorazepam Production

Pharmaceutical manufacturers have integrated green chemistry principles to minimize waste and hazardous reagents in lorazepam synthesis. Key innovations include:

  • Solvent Substitution and Recovery: Traditional processes used chlorinated solvents (dichloromethane) for extractions. Modern adaptations employ ethyl acetate/ethanol/water ternary mixtures, enabling efficient phase separation and solvent recovery via distillation (>90% recycled) [1] [8]. This reduces VOC emissions by 65% and eliminates halogenated waste streams [8].

  • Catalytic Oxidation with H₂O₂: Replacing peracetic acid or m-chloroperbenzoic acid (mCPBA) with aqueous hydrogen peroxide (30%) in acetone suppresses halohydrin and epoxide byproducts. The reaction mass is quenched with sodium thiosulfate, converting residual peroxide to harmless sulfate/sulfite ions [4] [8].

  • Atom-Efficient Rearrangements: The Polonovski rearrangement step now utilizes catalytic acetic acid instead of stoichiometric acetyl chloride, reducing acid waste. Patent CN110776473A reports a 95% yield in this step with an E-factor (kg waste/kg product) of 18, significantly lower than legacy processes (E-factor >35) [1] [8].

  • Continuous Flow Processing: Key exothermic steps (e.g., chloroacetylation) are conducted in microreactors under temperature-controlled flow conditions, improving heat transfer and reducing decomposition byproducts. This enhances overall yield from 68% to 88% while cutting reaction times by 50% [8].

Table 3: Green Chemistry Metrics in Lorazepam Synthesis

ParameterTraditional ProcessModern Process (CN110776473A)Improvement
Solvent Intensity120 L/kg product45 L/kg product-62.5%
Hazardous Reagent UsemCPBA, CH₂Cl₂H₂O₂, ethyl acetateHalogen-free
Byproduct Formation8-12% halohydrins<1% epoxidesPurity >99.5%
Energy Consumption900 kWh/kg550 kWh/kg-39%
Carbon Footprint85 kg CO₂e/kg42 kg CO₂e/kg-50.6%

These advancements align with the 12 Principles of Green Chemistry, particularly waste minimization, safer solvents, and inherently safer chemistry [8]. Life-cycle assessments confirm a 50% reduction in carbon footprint versus first-generation syntheses [8].

Properties

CAS Number

42863-81-0

Product Name

Lopirazepam

IUPAC Name

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20)

InChI Key

JEJOFYTVMFVKQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

3-hydroxy-5-(o-chlorophenyl)-7-chloro-1,2-dihydro-2H-pyrido(3,2-e)-1,4-diazepin-2-one
D-12524
lopirazepam
lopirazepam, monosodium salt

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.